N-(3-fluoro-4-methylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s unique structure, which includes a fluorinated aromatic ring and a sulfonamide group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-fluoro-4-methylphenylamine with a suitable diketone, followed by cyclization and sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other functional groups.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Pharmacology: Studies on the compound’s interactions with biological targets, such as enzymes and receptors, can provide insights into its mechanism of action and therapeutic potential.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorinated aromatic ring can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-methylphenyl)urea: This compound shares the fluorinated aromatic ring but lacks the sulfonamide group, resulting in different chemical properties and reactivity.
3-fluoro-4-methylbenzenesulfonamide: This compound contains the sulfonamide group but lacks the pyrimidine ring, leading to distinct biological activities and applications.
Uniqueness
N-(3-fluoro-4-methylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a fluorinated aromatic ring, a sulfonamide group, and a pyrimidine ring
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-8-5-6-10(7-11(8)15)16-23(21,22)12-9(2)17(3)14(20)18(4)13(12)19/h5-7,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVGABSRPOJBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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